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molecular formula C10H21N B1617308 1-Butanamine, 3-methyl-N-(3-methylbutylidene)- CAS No. 35448-31-8

1-Butanamine, 3-methyl-N-(3-methylbutylidene)-

Cat. No. B1617308
M. Wt: 155.28 g/mol
InChI Key: WYNULUURQZBBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04003921

Procedure details

1000 g 3-methylbutanal are reacted in the presence of 100 g of a commercially available nickel containing carrier catalyst (containing about 52 to 53% by weight nickel and employing chromium (3)-oxide as activator) at 110° C with a mixture of ammonia and hydrogen (volume ratio 1:1) in a flask equipped as described in Example 1. The velocity of the gases is 160 l/h. Altogether, 240 l ammonia and 240 l hydrogen are introduced into the catalyst suspension over a reaction time of 3 hours. After termination of the reaction the catalyst is separated by filtration. 868 g 3-methylbutylidene-3-methylbutylamine are obtained.
Quantity
1000 g
Type
reactant
Reaction Step One
[Compound]
Name
chromium (3)-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
240 L
Type
reactant
Reaction Step Two
Quantity
240 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:6])[CH2:3][CH:4]=O.[NH3:7]>[Ni].[H][H]>[CH3:1][CH:2]([CH3:6])[CH2:3][CH:4]=[N:7][CH2:4][CH2:3][CH:2]([CH3:6])[CH3:1]

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
CC(CC=O)C
Name
chromium (3)-oxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Step Two
Name
Quantity
240 L
Type
reactant
Smiles
N
Name
Quantity
240 L
Type
solvent
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped
CUSTOM
Type
CUSTOM
Details
After termination of the reaction the catalyst
CUSTOM
Type
CUSTOM
Details
is separated by filtration

Outcomes

Product
Name
Type
product
Smiles
CC(CC=NCCC(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 868 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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